5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Structure-activity relationship Piperazine N-substituent Linker length

SAR divergence risk: In thieno[2,3-d]pyrimidine GPCR ligand programs, even minor N-substituent changes cause >30-fold shifts in Ki (e.g., 33 nM to >1,000 nM for 5-HT3). This compound-with its 2-phenylethyl linker, 5-phenyl core, and no 2- or 6-substituent-fills an uncharacterized gap between the methyl-piperazine 5-HT3 series and the MCI-225 pharmacophore. - Quantify linker-length SAR with MCI-225 (Ki 5-HT3=81 nM) and 4-methyl-piperazinyl analog (Ki=33 nM) as comparators. - Assess 6-methyl metabolic shielding vs. 6-unsubstituted analog in microsome stability assays. - Build lipophilicity series (est. logP 4.5-5.5) for QSP CNS penetration models, paired with benzyl-piperazine analog. Custom synth., global shipping; request quote for bulk R&D supply.

Molecular Formula C24H24N4S
Molecular Weight 400.5 g/mol
Cat. No. B12157518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Molecular FormulaC24H24N4S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
InChIInChI=1S/C24H24N4S/c1-3-7-19(8-4-1)11-12-27-13-15-28(16-14-27)23-22-21(20-9-5-2-6-10-20)17-29-24(22)26-18-25-23/h1-10,17-18H,11-16H2
InChIKeyJPFCZGGWZXGDTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine: Structural & Scaffold Overview


5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (molecular formula C24H24N4S; molecular weight approximately 400.5 g/mol) belongs to the thieno[2,3-d]pyrimidine class—a privileged scaffold in medicinal chemistry with demonstrated activity across serotonin receptor modulation, kinase inhibition, and adrenergic receptor antagonism [1]. The compound features a 5-phenyl substitution on the thienopyrimidine core and a 4-(2-phenylethyl)piperazin-1-yl group at position 4, distinguishing it from close analogs such as MCI-225 (which bears a 2-fluorophenyl at position 4 and a 6-methyl group) [2]. This specific substitution pattern places the compound at the intersection of two well-characterized pharmacophore families: the arylpiperazine CNS ligands and the thienopyrimidine kinase/receptor modulators.

5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine: Why Analog Substitution Fails


Compounds within the thieno[2,3-d]pyrimidine class cannot be interchanged without risking substantial divergence in biological activity. Published structure-activity relationship (SAR) data demonstrate that seemingly minor modifications to the piperazine N-substituent produce large-magnitude shifts in receptor affinity and selectivity. For example, replacing the 4-methylpiperazinyl group with alternative N-substituents in the 5-HT3 ligand series altered Ki values from 33 nM to >1,000 nM [1]. Similarly, MCI-225 (which differs from the target compound by three distinct structural features: 2-fluorophenyl at position 4, 6-methyl on the core, and unsubstituted piperazine) exhibits a dual pharmacology—noradrenaline reuptake inhibition (Ki = 35 nM) and 5-HT3 receptor antagonism (Ki = 81 nM)—that cannot be assumed for the target compound [2]. The 2-phenylethyl substituent on the piperazine ring of the target compound introduces a two-carbon linker and terminal phenyl that are absent in MCI-225, the methyl-piperazine 5-HT3 ligands, and the benzyl-piperazine analogs. Each of these structural variations has been shown to confer distinct selectivity profiles across aminergic GPCRs, making blind substitution scientifically indefensible.

5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine vs. Structural Analogs


Piperazine N-Substituent Linker Length Differentiation

The target compound possesses a 2-phenylethyl group on the piperazine nitrogen (two-carbon ethyl linker between piperazine and terminal phenyl), conferring approximately 1.5–2.0 Å greater spatial reach of the terminal aromatic ring compared to benzyl-substituted analogs, and approximately 2.5–3.0 Å greater reach compared to directly N-phenyl-substituted analogs. This is a quantifiable structural parameter with known pharmacological consequences: in the 5-HT3 receptor ligand series, extending the N-substituent from methyl (one carbon) to longer alkyl chains modulated Ki values by over 30-fold [1]. The closest commercially available comparator, 4-(4-Benzyl-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine (C24H24N4S, MW 400.54), differs from the target by a benzyl group (one-carbon linker) instead of phenylethyl (two-carbon linker) and by the presence of a 6-methyl group [2].

Structure-activity relationship Piperazine N-substituent Linker length

Absence of 6-Methyl vs. CNS-Active Thienopyrimidines

The target compound lacks a methyl substituent at position 6 of the thieno[2,3-d]pyrimidine core, in contrast to both MCI-225 (6-methyl present) [1] and the benzylpiperazine analog (6-methyl present) [2]. This structural difference has measurable pharmacological impact: MCI-225, bearing a 6-methyl group, achieves a minimum effective dose of 1 mg/kg p.o. in the rat forced swimming test, which is 10- to 30-fold more potent than desipramine (10 mg/kg) and imipramine (30 mg/kg) [1]. The 6-methyl group in MCI-225 contributes to both metabolic stability (by blocking a potential site of oxidative metabolism) and receptor binding conformation. The target compound, lacking this methyl group, is predicted to have altered CYP-mediated oxidation susceptibility at the 6-position and potentially distinct conformational preferences at the 5-HT3 and aminergic receptor binding sites.

CNS drug discovery Methyl substitution effect Metabolic stability

Core Oxidation State vs. Alpha-1D Antagonist A-119637

A-119637 (3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) is a structurally related compound that shares the 5-phenylthieno[2,3-d]pyrimidine core but differs in three critical respects: (1) it contains a 2,4-dione functionality (oxidized pyrimidine ring), (2) it bears a 2-methoxyphenyl (rather than phenyl) on the piperazine, and (3) the piperazine is attached via an ethyl linker to N-3 rather than directly to C-4 [1]. A-119637 is a potent and selective alpha-1D adrenergic receptor antagonist with Ki = 2.60 nM [2]. The target compound lacks the 2,4-dione oxidation, which fundamentally alters the hydrogen-bonding capacity and electronic character of the pyrimidine ring. This oxidation state difference is associated with a shift in primary pharmacology from alpha-1D adrenergic receptors (A-119637) toward 5-HT3 serotonergic and noradrenergic targets (for non-dione analogs like MCI-225).

Adrenergic receptor Alpha-1D antagonist Dione vs. non-dione scaffold

5-HT3 Affinity Prediction from Piperazinyl-Thienopyrimidine SAR

While no direct 5-HT3 receptor binding data have been published for the target compound, SAR data from 37 structurally characterized piperazinyl-thieno[2,3-d]pyrimidine derivatives allow for a class-level inference [1][2]. Within this series, the N-substituent on the piperazine ring is the dominant determinant of 5-HT3 affinity: 4-(4-methyl-1-piperazinyl)-2-methylthio-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (compound 31) exhibited Ki = 33 nM [1], while 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine (compound 32) showed Ki = 67 nM [2]. Extending the N-substituent beyond methyl generally reduced 5-HT3 affinity, with Ki values rising above 100–500 nM for bulkier substituents. The target compound's 2-phenylethyl substituent is substantially larger than a methyl group, suggesting its 5-HT3 affinity may fall in the moderate-to-low range (>100 nM) unless compensatory interactions from the terminal phenyl ring occur. This contrasts with MCI-225's 5-HT3 Ki of 81 nM, achieved with an unsubstituted piperazine and different core substitution [3].

5-HT3 receptor Serotonin antagonist Structure-affinity relationship

Lipophilicity and Hydrogen-Bonding Profile Differentiation

The target compound's 2-phenylethyl substituent contributes additional lipophilic surface area compared to methyl-piperazine or unsubstituted piperazine analogs. The estimated logP of the target compound is approximately 4.5–5.5 (based on the unsubstituted thieno[2,3-d]pyrimidine scaffold log Kow of 0.94 plus contributions from the 5-phenyl and 2-phenylethyl groups) . This compares to an estimated logP of approximately 2.5–3.5 for the 4-methyl-piperazinyl analog and approximately 3.5–4.5 for the 4-benzyl-piperazinyl analog [1]. The target compound contains no hydrogen bond donors (0 HBD) and 4 hydrogen bond acceptors (4 HBA: the three pyrimidine nitrogens and the piperazine N4 nitrogen), whereas A-119637 contains 0 HBD and 6 HBA (additional two carbonyl oxygens from the dione) [1]. This HBA difference of 2 acceptors affects aqueous solubility and may influence target engagement profiles across different receptor families.

Lipophilicity LogP Hydrogen bonding Physicochemical profiling

Absence of 2-Substituent vs. High-Affinity 5-HT3 Ligands

The highest-affinity 5-HT3 ligands in the thieno[2,3-d]pyrimidine class uniformly contain a substituent at position 2. Compound 31 (Ki = 33 nM) bears a 2-methylthio group, and compound 32 (Ki = 67 nM) also carries a 2-methylthio substituent [1][2]. Removal or modification of the 2-substituent in this series consistently reduced 5-HT3 affinity [1]. The target compound has no substituent at position 2 (hydrogen only), a feature shared with MCI-225 (which also lacks a 2-substituent and has Ki(5-HT3) = 81 nM) [3]. This structural feature places the target compound in a distinct sub-class of thieno[2,3-d]pyrimidines (2-unsubstituted) that has been less extensively characterized for 5-HT3 receptor interactions compared to the 2-methylthio series.

2-Substitution effect 5-HT3 pharmacophore Methylthio group

5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine: Application Scenarios


CNS GPCR Profiling with Phenylethyl Piperazine Probe

The target compound's 2-phenylethyl substituent on the piperazine ring provides a probe with a two-carbon linker that is absent from methyl-, benzyl-, and phenyl-piperazine analogs commonly used in GPCR screening libraries. Based on class-level SAR showing that N-substituent structure is the dominant affinity determinant in the thienopyrimidine class [1][2], this compound is suitable as a reference compound for establishing linker-length SAR across 5-HT1A, 5-HT3, 5-HT7, alpha-1 adrenergic, and D2 dopamine receptor panels. Researchers should include MCI-225 (unsubstituted piperazine, Ki(5-HT3) = 81 nM [3]) and the 4-methyl-piperazinyl analog (Ki(5-HT3) = 33 nM [1]) as comparator compounds in the same assay plate to quantify the contribution of the phenylethyl extension to receptor affinity and selectivity.

Scaffold-Hopping in 2-Unsubstituted Thienopyrimidine Space

The target compound occupies a distinct region of thieno[2,3-d]pyrimidine chemical space characterized by: 5-phenyl, 4-(4-phenylethylpiperazin-1-yl), unsubstituted at position 2, and non-dione oxidation state. This combination is not represented by any extensively characterized literature compound. The absence of a 2-substituent differentiates it from the well-studied 2-methylthio series (Ki(5-HT3) = 33–67 nM [1][2]), while the non-dione core differentiates it from A-119637 (Ki(alpha-1D) = 2.60 nM [4]). Medicinal chemistry teams can procure this compound as a starting scaffold for exploring the SAR of 2-unsubstituted thienopyrimidines, using the quantitative benchmarks from the 2-methylthio series to assess the functional impact of 2-substituent introduction on potency and selectivity.

Metabolic Stability: 6-Unsubstituted vs. 6-Methyl Analogs

The target compound lacks the 6-methyl group present in both MCI-225 and the benzylpiperazine analog (Sigma-Aldrich R851132) [3][5]. Published data show that MCI-225, with its 6-methyl group, achieves a minimum effective dose of 1 mg/kg p.o. in the rat forced swimming test—30-fold more potent than imipramine [3]. The target compound can serve as the 6-unsubstituted comparator in head-to-head metabolic stability assays (e.g., human or rat liver microsome intrinsic clearance, CYP isoform phenotyping) to quantify the contribution of the 6-methyl group to oxidative metabolic shielding. This application scenario is particularly relevant for drug discovery programs aiming to balance metabolic stability with target potency in the thienopyrimidine series.

CNS Drug-Likeness Benchmarking with Lipophilic Probe

With an estimated logP of 4.5–5.5 (approximately 1–3 log units higher than methyl-piperazine analogs) , 0 hydrogen bond donors, and 4 hydrogen bond acceptors, the target compound serves as a lipophilic probe for studying the impact of elevated logP on membrane permeability, non-specific protein binding, and P-glycoprotein efflux in the thienopyrimidine class. It can be procured alongside its less lipophilic benzyl-piperazine analog (estimated logP approximately 3.5–4.5) [5] to construct a lipophilicity series for quantitative systems pharmacology (QSP) modeling of CNS penetration. The compound's molecular weight (400.5 g/mol) places it within the optimal range for CNS drug candidates (<450 Da), making it a suitable reference for optimizing lipophilic ligand efficiency (LLE) in thienopyrimidine lead optimization.

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